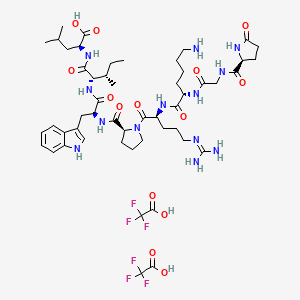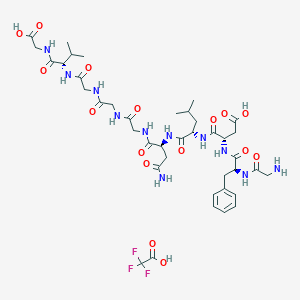
L-Glc(a1-4)L-Glc(a1-4)L-Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound L-Glc(a1-4)L-Glc(a1-4)L-Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc is a type of oligosaccharide composed of multiple glucose units linked by alpha-1,4-glycosidic bonds. This structure is characteristic of certain polysaccharides and oligosaccharides found in nature, such as starch and glycogen. The compound is significant in various biological and industrial processes due to its structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glc(a1-4)L-Glc(a1-4)L-Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc can be achieved through enzymatic methods using glycosyltransferases or glycoside hydrolases. These enzymes facilitate the formation of alpha-1,4-glycosidic bonds between glucose units. The reaction conditions typically involve controlled pH, temperature, and substrate concentrations to optimize enzyme activity and product yield .
Industrial Production Methods
Industrial production of this oligosaccharide often employs microbial fermentation processes. Specific strains of bacteria or fungi are engineered to produce the desired enzymes that catalyze the formation of the compound. The fermentation process is followed by purification steps to isolate the oligosaccharide from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions
L-Glc(a1-4)L-Glc(a1-4)L-Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc: undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by alpha-glucosidases, breaking down the glycosidic bonds to release glucose units.
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups, often using reagents like periodate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using alpha-glucosidases at optimal pH and temperature conditions.
Oxidation: Periodate oxidation under mild acidic conditions.
Reduction: Sodium borohydride reduction in aqueous or alcoholic solutions.
Major Products
Hydrolysis: Produces glucose units.
Oxidation: Produces oxidized oligosaccharides with aldehyde or carboxyl groups.
Reduction: Produces reduced oligosaccharides with additional hydroxyl groups.
Scientific Research Applications
L-Glc(a1-4)L-Glc(a1-4)L-Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc: has numerous applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its role in carbohydrate metabolism and as a substrate for various enzymes.
Medicine: Explored for its potential in drug delivery systems and as a prebiotic to promote gut health.
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes that recognize and process alpha-1,4-glycosidic bonds. These enzymes include alpha-glucosidases and glycosyltransferases, which facilitate the breakdown and synthesis of the oligosaccharide, respectively. The molecular targets are the glycosidic bonds, and the pathways involved include carbohydrate metabolism and energy production .
Comparison with Similar Compounds
Similar Compounds
Maltose: A disaccharide with two glucose units linked by an alpha-1,4-glycosidic bond.
Maltotriose: A trisaccharide with three glucose units linked by alpha-1,4-glycosidic bonds.
Amylose: A polysaccharide with a linear chain of glucose units linked by alpha-1,4-glycosidic bonds.
Uniqueness
L-Glc(a1-4)L-Glc(a1-4)L-Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc: is unique due to its longer chain length compared to maltose and maltotriose, providing distinct physical and chemical properties. Its structure allows for more extensive interactions with enzymes and other molecules, making it valuable in various applications .
Properties
Molecular Formula |
C42H72O36 |
|---|---|
Molecular Weight |
1153.0 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6S)-2-[(2S,3R,4S,5S,6S)-6-[(2S,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O36/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52/h8-65H,1-7H2/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18-,19+,20-,21+,22+,23+,24-,25+,26-,27+,28-,29+,30+,31-,32+,33-,34+,35+,36?,37-,38+,39-,40+,41-,42+/m0/s1 |
InChI Key |
BNABBHGYYMZMOA-IKTUXAIHSA-N |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@H]([C@@H]2O)O)O[C@H]3[C@@H](O[C@H]([C@H]([C@@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B10825331.png)
![(1S,2R,3R,4S,6S,8S,10R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825333.png)

![5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione](/img/structure/B10825356.png)

![Oxido sulfite;5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene](/img/structure/B10825377.png)
![(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B10825380.png)

![(2R,3R,4S,5R,6S,8S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825387.png)



![Sodium 3-[[4-[(2,4-diamino-5-methylphenyl)-diazenyl]phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B10825410.png)
